
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Substitution: Formation of 2-amino-4-methyl-1-(methylthio)-1,6-dihydropyrimidine.
Oxidation: Formation of 2-chloro-4-methyl-1-(methylsulfinyl)-1,6-dihydropyrimidine.
Reduction: Formation of 2-chloro-4-methyl-1-(methylthio)-1,6,5,6-tetrahydropyrimidine.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the methylthio group, making it less versatile in certain reactions.
2-Chloro-4-methyl-1,3-diazine: Similar structure but different electronic properties due to the presence of nitrogen atoms in the ring.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine is unique due to the presence of both chlorine and methylthio groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Propiedades
Fórmula molecular |
C6H9ClN2S |
|---|---|
Peso molecular |
176.67 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-3-methylsulfanyl-4H-pyrimidine |
InChI |
InChI=1S/C6H9ClN2S/c1-5-3-4-9(10-2)6(7)8-5/h3H,4H2,1-2H3 |
Clave InChI |
MDKXXJIBBRFDRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCN(C(=N1)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)
![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)
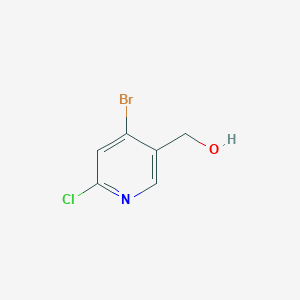
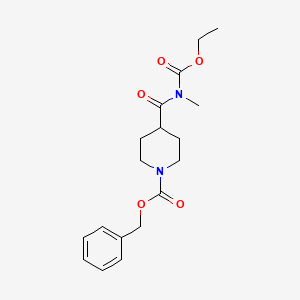
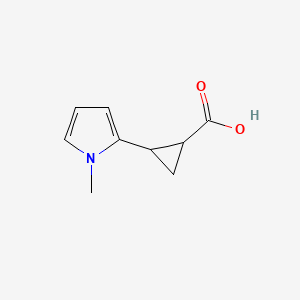
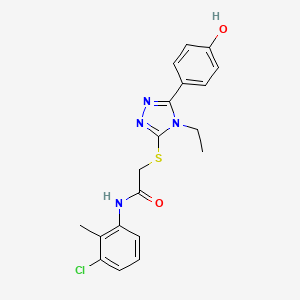


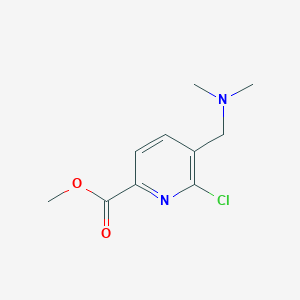

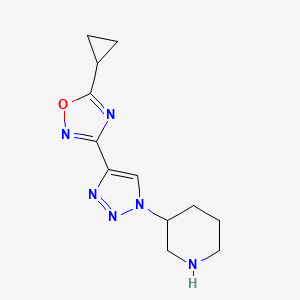

![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)
